2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-13-18(27-20(24-13)14-6-2-3-7-15(14)21)10-22-19(26)11-25-12-23-16-8-4-5-9-17(16)25/h2-9,12H,10-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPQQEDEIPSUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of the compound features a benzimidazole moiety linked to a thiazole ring, which is known for its diverse biological properties. The presence of these heterocycles contributes to the compound's pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of similar benzimidazole and thiazole derivatives. For instance, compounds with these scaffolds have shown significant activity against various Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
These findings suggest that the compound may exhibit similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been well-documented. For example, compounds derived from benzimidazole have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal (HCT116) and breast cancer cells.
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.85 | HCT116 |
| Compound B | 4.53 | MCF7 |
| 5-FU | 9.99 | HCT116 |
In comparative studies, the compound's analogs have shown IC50 values lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating promising anticancer activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of electron-donating groups and specific heterocyclic structures appears to enhance both antimicrobial and anticancer activities.
Key Observations:
- Benzimidazole Moiety : Essential for broad-spectrum activity.
- Thiazole Ring : Contributes significantly to cytotoxicity against cancer cells.
- Substituents : Electron-donating groups enhance activity through improved binding affinity to biological targets.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of benzimidazole derivatives, revealing that modifications in the thiazole ring significantly impacted their effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Screening : Another investigation focused on the anticancer effects of thiazole-containing compounds, demonstrating that specific substitutions led to enhanced cytotoxicity against multiple cancer cell lines .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that benzimidazole derivatives, including the compound , exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives containing benzimidazole structures have been evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating promising results in both in vitro and in vivo models .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Benzimidazole derivatives have been widely studied for their ability to inhibit cancer cell proliferation. In particular, compounds with similar structures have shown effectiveness against human colorectal carcinoma cell lines with IC50 values indicating potent activity . The mechanism often involves the inhibition of critical enzymes involved in cancer cell metabolism, making these compounds valuable candidates for further development as anticancer agents.
Antimycobacterial Activity
A study focused on related benzimidazole derivatives demonstrated their efficacy against Mycobacterium tuberculosis by targeting essential metabolic pathways. The synthesized compounds were assessed for their inhibitory action on key enzymes such as isocitrate lyase and pantothenate synthetase, which are crucial for mycobacterial survival .
Anticancer Screening
In another case study, a series of benzimidazole derivatives were screened for anticancer activity against various cancer cell lines. The findings revealed that certain compounds exhibited IC50 values lower than standard chemotherapeutic agents, indicating superior potency. For example, a compound structurally similar to 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide showed significant cytotoxicity against human colorectal carcinoma cells .
Comparison with Similar Compounds
Table 1: Comparison of Aryl-Substituted Analogues
Chloro-Substituted Benzimidazole Derivatives
describes compounds such as N-((2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenylamino)methyl)-N-(4-chlorophenyl)acetamide (4), which incorporates dual chloro substituents on both the benzimidazole and aniline moieties. In contrast, the target compound’s single 2-chlorophenyl group offers a balance between lipophilicity (logP estimated ~3.8) and solubility, making it more suitable for oral bioavailability .
Nitroimidazole and Sulfonyl-Containing Analogues
Compounds like N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide () replace the benzimidazole with a nitroimidazole core and introduce a sulfonylmethyl group. The nitro group confers strong electron-withdrawing effects, which may enhance antibacterial activity via redox cycling but could increase metabolic instability . The sulfonyl moiety improves solubility but may sterically hinder target binding compared to the thiazole ring in the target compound .
Pyrazole and Thiazole Hybrids
and highlight 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide, which incorporates a pyrazole ring and a methylthio group. The cyano group increases electrophilicity, enabling nucleophilic addition reactions, while the methylthio substituent enhances metabolic resistance . However, the absence of a chlorophenyl group reduces target specificity compared to the primary compound.
Key Research Findings and Implications
- Substituent Effects : Halogenated aryl groups (e.g., 4-bromophenyl in 9c) improve binding affinity but may compromise solubility. Methoxy or methyl groups balance solubility and activity .
- Core Heterocycles : Benzimidazole-thiazole hybrids exhibit superior metabolic stability over nitroimidazole derivatives, which are prone to nitro-reduction .
- Chlorine Positioning : The 2-chlorophenyl group in the target compound offers optimal steric and electronic effects for target engagement compared to para-substituted analogs .
Q & A
Recommended Synthetic Routes and Optimization Strategies
Q: What are the recommended synthetic routes for 2-(1H-benzo[d]imidazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide, and how can reaction conditions be optimized for yield and purity? A: The synthesis typically involves multi-step reactions, starting with the preparation of benzimidazole and thiazole precursors. Key steps include:
- Coupling reactions : Benzimidazole derivatives are coupled with thiazole intermediates via acetamide linkages. Phosphorus oxychloride (POCl₃) is often used as a cyclization agent for forming heterocyclic cores .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) improve solubility, while catalysts like triethylamine enhance reaction efficiency .
- Optimization via statistical design of experiments (DoE) : Response surface methodology (RSM) or factorial designs can systematically optimize temperature, solvent ratios, and catalyst loading to maximize yield and purity .
Structural Characterization Techniques
Q: What spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its structural integrity? A:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the benzimidazole, thiazole, and acetamide moieties. Anomalies in chemical shifts (e.g., deshielded protons near electronegative groups) validate substituent positioning .
- Infrared Spectroscopy (IR) : Stretching frequencies for amide C=O (~1650 cm⁻¹) and C-N (~1250 cm⁻¹) bonds confirm functional groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts .
- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and intermolecular interactions .
Computational Modeling for Reactivity and Target Prediction
Q: How can computational modeling be integrated with experimental data to predict the compound’s reactivity or biological targets? A:
- Quantum Chemical Calculations : Density Functional Theory (DFT) evaluates electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack .
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to enzymes (e.g., kinases) or receptors, guiding hypothesis-driven biological assays .
- Machine Learning : Quantitative Structure-Activity Relationship (QSAR) models trained on analogous compounds prioritize derivatives with optimized pharmacokinetic profiles .
Resolving Contradictions in Biological Activity Data
Q: What strategies resolve contradictions in biological activity data across different studies involving this compound? A:
- Assay standardization : Control variables such as cell line viability (e.g., HEK293 vs. HeLa), compound concentration ranges, and incubation times to reduce variability .
- Orthogonal assays : Validate anti-cancer activity via both MTT (cell viability) and caspase-3/7 assays (apoptosis) to confirm mechanistic consistency .
- Structure-Activity Relationship (SAR) analysis : Compare activity trends across derivatives with systematic substituent changes (e.g., halogen position on the phenyl ring) to identify critical functional groups .
Substituent Effects on Pharmacokinetics
Q: How does modifying substituents on the benzimidazole or thiazole moieties affect the compound’s pharmacokinetic properties? A:
- Lipophilicity adjustments : Introducing methyl groups (electron-donating) on the thiazole ring increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic stability : Electron-withdrawing groups (e.g., -Cl) on the benzimidazole moiety slow CYP450-mediated oxidation, prolonging half-life .
- In vitro ADME profiling : Microsomal stability assays (e.g., liver microsomes) and Caco-2 permeability models quantify bioavailability changes post-modification .
Mechanistic Insights into Biological Activity
Q: What experimental approaches elucidate the mechanism of action for this compound in disease models? A:
- Target identification : Chemoproteomics (e.g., pull-down assays with biotinylated probes) or thermal shift assays identify protein targets .
- Pathway analysis : RNA sequencing or phosphoproteomics in treated cells reveal dysregulated pathways (e.g., MAPK/ERK or PI3K/Akt) .
- In vivo validation : Xenograft models with knockouts (e.g., CRISPR/Cas9-edited tumors) confirm target relevance .
Stability and Degradation Under Stress Conditions
Q: How can researchers assess the compound’s stability under physiological or stress conditions? A:
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis, oxidative (H₂O₂), and photolytic conditions. Monitor degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds to guide storage conditions .
- pH-dependent solubility : Use shake-flask methods across pH 1–7.4 to simulate gastrointestinal absorption .
Advanced Purification Challenges
Q: What chromatographic techniques address purification challenges for this compound and its derivatives? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
